Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[420]octa-3,7-diene-2,5-dione, cis- is an organic compound with the molecular formula C8H8O2 It is a bicyclic compound featuring a unique structure that includes two fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- can be achieved through several methods. One common approach involves the Diels-Alder reaction between a diene and a dienophile. For instance, the reaction of butadiene with maleic anhydride can yield the desired bicyclic compound . The reaction typically requires heating to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production methods for bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into diols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce diols .
Scientific Research Applications
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound can be used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- involves its reactivity towards various chemical reagents. The compound’s bicyclic structure makes it susceptible to ring-opening reactions, which can lead to the formation of more stable products. The molecular targets and pathways involved depend on the specific reactions and conditions applied .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octa-3,6-diene-2,8-dione: This compound has a similar bicyclic structure but differs in the arrangement of the rings.
Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride: Another bicyclic compound with different functional groups and reactivity.
Uniqueness
Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis- is unique due to its specific ring structure and the presence of two ketone groups.
Properties
CAS No. |
56614-08-5 |
---|---|
Molecular Formula |
C8H6O2 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
(1S,6R)-bicyclo[4.2.0]octa-3,7-diene-2,5-dione |
InChI |
InChI=1S/C8H6O2/c9-7-3-4-8(10)6-2-1-5(6)7/h1-6H/t5-,6+ |
InChI Key |
ZWSJOIUWKUSEAF-OLQVQODUSA-N |
Isomeric SMILES |
C1=C[C@H]2[C@@H]1C(=O)C=CC2=O |
Canonical SMILES |
C1=CC2C1C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.